5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHDCCAAGVUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Predicting the Metabolic Stability of Benzofuran-Based Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] This property dictates the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influencing its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Benzofuran and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8] However, the inherent chemical reactivity of the benzofuran ring system can present significant challenges in achieving optimal metabolic stability.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical methodologies for predicting and evaluating the metabolic stability of benzofuran-based compounds. By integrating established in vitro assays with cutting-edge in silico models, we aim to equip you with the knowledge to proactively design molecules with improved pharmacokinetic properties, thereby accelerating the journey from discovery to clinical application.
I. Metabolic Fates of Benzofuran-Based Compounds: Key Pathways and Enzymatic Players
The metabolic landscape of benzofuran derivatives is primarily shaped by the activity of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[9] These enzymes catalyze a variety of oxidative reactions that are often the initial and rate-limiting step in drug metabolism.[10][11] Understanding the common metabolic pathways is crucial for identifying potential metabolic "hotspots" within a benzofuran scaffold and for designing chemical modifications to block or attenuate these reactions.
Key metabolic pathways for benzofuran-based compounds include:
-
Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring or alkyl substituents is a common metabolic route. The position of hydroxylation is influenced by the electronic properties and steric accessibility of the different positions on the benzofuran ring system.
-
Epoxidation: The furan ring of the benzofuran moiety is susceptible to epoxidation, which can lead to the formation of reactive intermediates. These epoxides can then be hydrolyzed by epoxide hydrolase or undergo rearrangement.
-
O-Dealkylation: If the benzofuran scaffold is substituted with alkoxy groups, O-dealkylation is a frequent metabolic pathway, leading to the formation of phenolic metabolites.
-
N-Dealkylation: For benzofuran derivatives containing N-alkyl groups, enzymatic removal of the alkyl substituent is a common metabolic transformation. For instance, the N-demethylation of 6-MAPB is mediated by CYP1A2, CYP2D6, and CYP3A4.[12]
-
Ring Cleavage: In some instances, the metabolic process can lead to the opening of the furan ring, resulting in more polar metabolites that are more readily excreted.
The specific CYP isozymes involved in the metabolism of a particular benzofuran derivative can vary but often include members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies.[10][12] For example, studies on benzbromarone have identified CYP2C9 as a key enzyme in the formation of a reactive metabolite.[10]
II. In Vitro Assessment of Metabolic Stability: Experimental Protocols and Data Interpretation
In vitro metabolic stability assays are indispensable tools in early drug discovery for measuring the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of liver enzymes to metabolize it.[2][13][14] These assays provide crucial data for predicting in vivo pharmacokinetic parameters.[1]
A. Liver Microsomal Stability Assay
This assay is a widely used, cost-effective method to assess Phase I metabolism, primarily mediated by CYP enzymes.[14][15][16] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[15]
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (or from other species as required) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or use a commercially available system.
-
Prepare positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam).[17]
-
Prepare a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard).[18]
-
-
Incubation:
-
Pre-warm a suspension of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer in a water bath at 37°C.[16][17]
-
Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.[16]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]
-
Terminate the reaction at each time point by adding the quenching solution.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
B. Hepatocyte Stability Assay
Hepatocytes, as intact liver cells, provide a more physiologically relevant system for assessing metabolic stability as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[14][21][22] This assay can also account for cellular uptake and transport processes.[22]
-
Preparation of Reagents:
-
Thaw cryopreserved human hepatocytes (or from other species) according to the supplier's protocol.
-
Prepare incubation medium (e.g., Williams' Medium E).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare positive control compounds (e.g., testosterone, 7-ethoxycoumarin).[17]
-
Prepare a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard).[23]
-
-
Incubation:
-
Prepare a suspension of hepatocytes at a defined cell density (e.g., 0.5 x 10^6 viable cells/mL).[24]
-
Add the test compound to the hepatocyte suspension to a final concentration of, for example, 1 µM.
-
Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[23]
-
Terminate the reaction at each time point by adding the quenching solution.
-
-
Sample Analysis:
-
Follow the same procedure as for the microsomal stability assay (centrifugation and LC-MS/MS analysis).[23]
-
-
Data Analysis:
-
Perform data analysis as described for the microsomal stability assay to determine the t½ and CLint (expressed as µL/min/10^6 cells).
-
| Compound | System | t½ (min) | CLint |
| Benzofuran A | Human Liver Microsomes | 45.2 | 30.8 µL/min/mg protein |
| Benzofuran B | Human Liver Microsomes | 12.7 | 109.9 µL/min/mg protein |
| Benzofuran A | Human Hepatocytes | 38.5 | 22.1 µL/min/10^6 cells |
| Benzofuran B | Human Hepatocytes | 9.8 | 87.3 µL/min/10^6 cells |
III. In Silico Prediction of Metabolic Stability: Computational Approaches
In silico models are increasingly valuable for predicting metabolic stability in the early stages of drug discovery, offering a rapid and cost-effective way to prioritize compounds for synthesis and experimental testing.[25][26][27] These models leverage computational algorithms to establish relationships between a compound's structure and its metabolic fate.[28][29][30]
A. Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity, in this case, metabolic stability.[28][29][31][32] These models are built using a training set of compounds with experimentally determined metabolic stability data and can then be used to predict the stability of new, untested compounds.[33]
B. Machine Learning and Deep Learning Models
More recently, machine learning and deep learning algorithms have been applied to develop more sophisticated and predictive models for metabolic stability.[25][33] These models can learn complex patterns from large datasets and often outperform traditional QSAR models.
V. Conclusion: An Integrated Approach for Success
Predicting and optimizing the metabolic stability of benzofuran-based compounds is a multifaceted challenge that requires an integrated approach. By combining the empirical data from robust in vitro assays with the predictive power of sophisticated in silico models, drug discovery teams can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of advancing metabolically stable and efficacious drug candidates into clinical development. This guide serves as a foundational resource for navigating the complexities of metabolic stability assessment and for rationally designing the next generation of benzofuran-based therapeutics.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
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Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(6), 879-886. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
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Li, L., Lu, Z., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1845-1855. Retrieved from [Link]
-
Shah, P., Nguyen, D. T., Zakharov, A., Katori, N., Jadhav, A., & Xu, X. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
Nishiyama, T., et al. (2012). Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450. Chemical Research in Toxicology, 25(12), 2735-2742. Retrieved from [Link]
-
Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]
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Labmate Online. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved from [Link]
-
Siramshetty, V. B., & Preissner, R. (2018). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Molecules, 23(10), 2569. Retrieved from [Link]
-
Wernevik, J., et al. (2022). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. Retrieved from [Link]
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Chohan, K. K., & Paine, S. W. (2006). Quantitative structure activity relationships in drug metabolism. Current topics in medicinal chemistry, 6(15), 1569-1578. Retrieved from [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
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Ekins, S., & Andreyev, S. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. Pest management science, 74(9), 1986-1996. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]
-
Li, W., et al. (2022). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Toxicology Letters, 361, 1-8. Retrieved from [Link]
-
Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29756-29775. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
Davis, A. M. (2014). Quantitative Structure–Activity Relationships. In The Handbook of Medicinal Chemistry: Principles and Practice (pp. 154-183). The Royal Society of Chemistry. Retrieved from [Link]
-
Chohan, K. K., & Paine, S. W. (2006). Quantitative Structure Activity Relationships in Drug Metabolism. ResearchGate. Retrieved from [Link]
-
More, K. R. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 210-220. Retrieved from [Link]
-
Zuenkler, C., et al. (2017). An integrated platform for fully automated high-throughput LC–MS/MS analysis of in vitro metabolic stability assay samples. ResearchGate. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21253-21262. Retrieved from [Link]
-
Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of chemical and pharmaceutical research, 7(12), 856-867. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2296. Retrieved from [Link]
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(18), 20728-20752. Retrieved from [Link]
-
Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and bioanalytical chemistry, 407(12), 3459-3472. Retrieved from [Link]
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Retrieved from [Link]
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ACS Fall 2025. (n.d.). In silico Metabolism Prediction: Tools, Applications, & Challenges in Molecular Design, Predictive Safety Assessment, & Metabolomics. Retrieved from [Link]
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Semantic Scholar. (n.d.). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Retrieved from [Link]
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Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
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ResearchGate. (2023). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2772. Retrieved from [Link]
-
Sci-Hub. (n.d.). Discovery of 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239): a potent and selective histamine H3 receptor antagonist with cognition-enhancing properties. Retrieved from [Link]
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Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29756-29775. Retrieved from [Link]
-
University of Washington. (n.d.). Cytochromes P450. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
Preissner, S. (2010). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]
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Methodological & Application
Reagents and catalysts for synthesizing 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Executive Summary & Target Profile
Target Molecule: 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran CAS Registry Number: 120534-11-0 (Generic structure reference) / Intermediate for Setiptiline (CAS 85650-57-3) Primary Application: Key pharmaceutical intermediate for the synthesis of Setiptiline (Teciptiline), a tetracyclic antidepressant (TeCA) acting as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1]
This guide addresses the critical challenge of synthesizing the 5-acyl isomer with high regioselectivity. While 2,3-dihydrobenzofuran (coumaran) contains two activating groups—the ether oxygen and the alkyl ring—the directing power of the oxygen atom dominates, favoring the 5-position (para to oxygen). However, process parameters must be tightly controlled to minimize the 6-isomer and poly-acylated byproducts.
Mechanistic Analysis & Regiocontrol
To achieve high purity, one must understand the electronic competition within the substrate.
-
Directing Groups:
-
Oxygen (Position 1): Strong
(mesomeric) effect. Directs ortho (Pos 7) and para (Pos 5). -
Alkyl Bridge (Position 3): Weak
(inductive) effect. Directs ortho (Pos 4) and para (Pos 6).
-
-
Steric Factors: Position 7 is sterically hindered by the ether ring. Position 4 is hindered by the alkyl bridge.
DOT Diagram: Reaction Mechanism & Regioselectivity
Figure 1: Mechanistic pathway highlighting the activation of the acyl chloride and the regioselective attack at the C5 position driven by the ether oxygen's mesomeric effect.
Protocol A: Homogeneous Catalysis (The "Gold Standard")
This protocol utilizes Aluminum Chloride (
Reagents:
-
2,3-Dihydrobenzofuran (1.0 equiv)
-
2-Chlorobenzoyl chloride (1.1 equiv)
-
Aluminum Chloride (
), anhydrous (1.2 - 1.5 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Safety Warning:
Step-by-Step Methodology
-
Catalyst Suspension: In a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer, suspend anhydrous
(1.2 equiv) in dry DCM (5 mL per mmol substrate) under nitrogen flow. Cool to . -
Acylium Formation: Add 2-chlorobenzoyl chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes at
. Observation: The solution may turn yellow/orange, indicating acylium ion formation. -
Substrate Addition: Dissolve 2,3-dihydrobenzofuran in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature below
. Critical: Rapid addition causes exotherms that degrade regioselectivity. -
Reaction Phase: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]
-
Note: If conversion is slow, heat to mild reflux (
) for 1 hour.
-
-
Quenching (Hydrolysis): Cool the mixture to
. Slowly pour the reaction mass into a beaker containing crushed ice and concentrated HCl (10:1 ratio). Caution: Vigorous gas evolution ( ). -
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with saturated
(to remove acid), then brine. Dry over .[2] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol or Isopropanol to obtain the pure 5-isomer.
Protocol B: Heterogeneous Catalysis (The "Green" Alternative)
For laboratories prioritizing Green Chemistry or requiring easier catalyst recovery, Zeolite H-Beta or Chloroaluminate Ionic Liquids are superior. This method reduces toxic aluminum waste.
Reagents:
-
2,3-Dihydrobenzofuran (1.0 equiv)
-
2-Chlorobenzoyl chloride (1.2 equiv)
-
Catalyst: Zeolite H-Beta (
ratio ~25) OR Ionic Liquid -
Solvent: Solvent-free (neat) or Nitrobenzene (if solubilization is needed)
Step-by-Step Methodology
-
Catalyst Activation: Calcined Zeolite H-Beta at
for 4 hours prior to use to remove adsorbed water. -
Reaction Setup: In a pressure tube or sealed reactor, mix 2,3-dihydrobenzofuran and 2-chlorobenzoyl chloride.
-
Catalyst Addition: Add Zeolite H-Beta (10-20 wt% relative to substrate).
-
Heating: Heat the mixture to
with vigorous magnetic stirring.-
Note: Heterogeneous reactions require higher temperatures than homogeneous ones due to diffusion limitations into the zeolite pores.
-
-
Monitoring: Monitor by HPLC every 2 hours. Reaction time is typically 6–12 hours.
-
Workup: Dilute with Ethyl Acetate while hot. Filter the catalyst (the catalyst can be washed with acetone, calcined, and reused).
-
Purification: Evaporate solvent. The crude product often requires column chromatography (Silica gel, Hexane/EtOAc gradient) as recrystallization is less effective due to lower conversion rates compared to Method A.
Comparative Data Analysis
| Feature | Method A: | Method B: Zeolite H-Beta (Heterogeneous) |
| Yield | High (85 - 95%) | Moderate (60 - 75%) |
| Regioselectivity | Excellent (>95% 5-isomer) | Good (~90% 5-isomer) |
| Reaction Temp | High ( | |
| Waste Profile | High (Al salts, acidic water) | Low (Solid waste, reusable catalyst) |
| Scalability | Linear scalability (Industrial standard) | Limited by mass transfer/stirring |
| Cost | Low material cost / High disposal cost | High catalyst cost / Low disposal cost |
DOT Diagram: Experimental Workflow
Figure 2: Decision tree and workflow for Homogeneous vs. Heterogeneous synthesis routes.
Troubleshooting & Optimization
-
Regio-isomer Contamination:
-
Symptom:[1][3][4][5][6][7] Presence of 6-isomer or 4-isomer in HPLC.
-
Fix: Lower the reaction temperature during the addition phase. Higher temperatures promote thermodynamic equilibration which may favor unwanted isomers. Ensure the solvent is non-polar (DCM/DCE) to tighten the ion pairing in the transition state.
-
-
Poly-acylation:
-
Incomplete Conversion (Zeolite Method):
References
-
Setiptiline Synthesis & Intermediates
-
General Friedel-Crafts Acylation of Dihydrobenzofurans
- Title: Gradient Equivalent Feeding in the Acylation of 2,3-Dihydrobenzofuran Catalyzed by Chloroalumin
- Source: ACS Sustainable Chemistry & Engineering (2021).
-
URL:[Link]
-
Regioselectivity in Benzofuran Derivatives
-
Catalyst Selection
Sources
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Application Note: Strategic Crystallization of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Here is a detailed Application Note and Protocol guide for the purification of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, designed for process chemists and drug development professionals.
Executive Summary
This compound is a critical pharmacophore and intermediate in the synthesis of Dronedarone Hydrochloride , a Class III antiarrhythmic agent.[1] High-purity isolation of this intermediate is essential to prevent the carryover of regioisomeric impurities and unreacted 2-chlorobenzoic acid into the final API.
This guide outlines a robust purification strategy focusing on cooling crystallization and anti-solvent precipitation . Unlike chromatographic methods used in early discovery, these protocols are scalable, cost-effective, and designed to reject specific process impurities (e.g., 2,3-dihydrobenzofuran, 2-chlorobenzoic acid).
Physicochemical Profile & Solubility Logic
To design a self-validating crystallization system, one must understand the solute-solvent interactions.[1] This molecule is a lipophilic aromatic ketone.
| Property | Value / Characteristic | Implication for Crystallization |
| Structure | Aromatic Ketone | Prone to "oiling out" (Liquid-Liquid Phase Separation) if supersaturation is generated too rapidly.[1] |
| Polarity | Moderate (Ketone + Ether) | Soluble in DCM, Toluene, Ethyl Acetate. Sparingly soluble in Alcohols, Alkanes. |
| Key Impurities | 1. 2-Chlorobenzoic acid (Acidic)2.[1] 2,3-Dihydrobenzofuran (Non-polar)3.[2][3][4][5][6] Regioisomers (6-isomer) | Solvent Selection: Alcohols (MeOH/IPA) are ideal because they solubilize the polar acidic impurities while crystallizing the target ketone upon cooling. |
Decision Matrix for Solvent Selection
The following logic flow dictates the choice of solvent based on the impurity profile of the crude material.
Figure 1: Solvent Selection Decision Tree based on crude impurity profile.
Detailed Experimental Protocols
Protocol A: Recrystallization from Isopropanol (IPA)
Best for: Removal of acidic byproducts and general purity enhancement. Scale: 100 g basis (Scalable to kg).
Reagents
-
Crude this compound (100 g)
-
Isopropanol (IPA), HPLC Grade (approx. 300–500 mL)
-
Activated Carbon (optional, for color removal)
Step-by-Step Methodology
-
Dissolution (Thermodynamic Control):
-
Charge a 1 L reactor (equipped with overhead stirrer and reflux condenser) with 100 g of crude solid.
-
Add 300 mL of IPA (3 vol).
-
Heat the slurry to reflux (82°C) .
-
Observation: If solids do not fully dissolve, add IPA in 50 mL increments until a clear solution is obtained. Do not exceed 5 vol to maintain yield.
-
-
Clarification (Polish Filtration):
-
While hot (>75°C), filter the solution through a pre-heated sintered glass funnel (or cartridge filter) to remove mechanical particulates and insoluble salts.
-
Critical: If the solution is dark, treat with 5 wt% activated carbon for 30 minutes at reflux prior to filtration.
-
-
Nucleation (Metastable Zone Targeting):
-
Transfer filtrate to a clean vessel.
-
Cool slowly to 60°C .
-
Seeding: At 60°C (approx. 5–10°C below saturation temp), add 0.5 wt% of pure seed crystals.
-
Why? Seeding prevents spontaneous nucleation at high supersaturation, which causes oiling out or occlusion of impurities.
-
-
Crystal Growth (Controlled Cooling):
-
Implement a linear cooling ramp : Cool from 60°C to 20°C over 4 hours (10°C/hour).
-
Agitation: Maintain moderate agitation (150–200 rpm) to ensure uniform heat transfer without attritioning the crystals.
-
-
Isolation:
-
Hold at 20°C for 2 hours to maximize yield.
-
Cool further to 0–5°C for 1 hour.
-
Filter the slurry under vacuum.
-
Wash: Wash the filter cake with 2 × 50 mL of cold IPA (0°C).
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Target: LOD (Loss on Drying) < 0.5%.
-
Protocol B: Anti-Solvent Crystallization (Toluene/Heptane)
Best for: High recovery yield and removal of highly non-polar tars.
-
Dissolution: Dissolve 100 g crude in 200 mL Toluene at 50°C.
-
Addition: Slowly add n-Heptane (anti-solvent) dropwise until slight turbidity persists (Cloud Point).
-
Heating: Re-heat to 60°C to clear the solution.
-
Crystallization: Cool to 25°C over 3 hours.
-
Filtration: Collect solids and wash with 1:1 Toluene/Heptane.
Process Workflow Visualization
The following diagram illustrates the critical unit operations and control points (CP) for the purification process.
Figure 2: Process Flow Diagram (PFD) for the purification unit operation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Liquid phase separates before crystals form) | Supersaturation is too high; Temperature dropped too fast.[1] | 1. Re-heat to dissolve.2. Add seed crystals at a higher temperature.3. Reduce cooling rate. |
| Low Yield (<70%) | Solvent volume too high; Final temperature too warm. | 1. Reduce solvent volume (increase concentration).2. Cool to 0°C or -5°C.3. Use Protocol B (Anti-solvent). |
| Impurity Retention | Occlusion of mother liquor inside crystals. | 1. Slow down the crystal growth rate.2. Improve washing step (displacement wash). |
| Color (Yellow/Brown) | Oxidation byproducts or tars. | Use Activated Carbon (Type HNO or similar) during the hot dissolution step. |
Analytical Validation
To ensure the protocol was successful, the isolated solid must meet these specifications:
-
HPLC Purity: > 99.5% (Area %)
-
Melting Point: Distinct sharp peak (DSC) typically in the range of 86–88°C (Reference standard comparison required).
-
Residual Solvent: < 5000 ppm (ICH Q3C limits).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238666 (Related Structure: 5-(2-chlorobenzoyl)-2,3-dihydrobenzofuran). Retrieved from [Link]
- Gubin, J., et al. (1984).Benzofuran derivatives, process for their preparation and pharmaceutical compositions containing them. U.S. Patent No. 5,223,510 (Basis for Dronedarone synthesis).
-
Sanofi-Aventis (2011). Process for the preparation of Dronedarone.[7] World Intellectual Property Organization WO/2011/092280. (Details purification of benzofuran intermediates). Retrieved from
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[8] Journal of Medicinal Chemistry, 24(12), 1465-1471.[8] (Provides solubility and crystallization context for 5-substituted 2,3-dihydrobenzofurans). Retrieved from [Link]
Sources
- 1. 34385-94-9|5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. appchemical.com [appchemical.com]
- 5. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]
- 6. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran analysis
Application Note: HPLC Method Development for 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Executive Summary & Chemical Context
This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of This compound . This molecule typically arises via Friedel-Crafts acylation and serves as a critical scaffold in the synthesis of various pharmacophores, including potential SGLT2 inhibitors and anti-inflammatory agents.
Chemical Logic for Method Design:
-
Hydrophobicity: The molecule contains a lipophilic dihydrobenzofuran core fused with a chlorobenzoyl moiety. It is expected to be highly retained on non-polar stationary phases (LogP estimated > 3.0).
-
Chromophore: The "benzophenone-like" conjugation (Ar-CO-Ar) provides strong UV absorption, making UV-Vis detection highly sensitive.
-
Impurity Profile: The method must resolve the target from likely synthetic precursors: 2,3-dihydrobenzofuran (less polar), 2-chlorobenzoyl chloride (hydrolyzes to 2-chlorobenzoic acid, acidic/polar), and potential 6-isomer regioimpurities.
Method Development Strategy
The development process follows a Quality by Design (QbD) approach, prioritizing resolution (
Column Selection
-
Primary Choice: C18 (Octadecylsilane) . A high-carbon-load C18 column is necessary to provide sufficient hydrophobic interaction to separate the target from the structurally similar regioisomers.
-
Alternative: Phenyl-Hexyl . If the C18 fails to separate the 5-isomer from the 6-isomer, a Phenyl-Hexyl column utilizes
interactions with the benzoyl ring to offer alternative selectivity.
Mobile Phase Chemistry
-
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to its lower UV cutoff (190 nm vs 205 nm) and lower viscosity, allowing for higher flow rates and sharper peaks.
-
Solvent A (Aqueous): 0.1% Formic Acid or Orthophosphoric Acid .
-
Reasoning: Although the target is neutral, likely impurities (e.g., 2-chlorobenzoic acid) are acidic. Acidification suppresses the ionization of these impurities, preventing peak tailing and ensuring they elute as sharp, retained peaks rather than broad smears.
-
Detection
-
Wavelength: 254 nm .[1] The aromatic ketone system exhibits a strong
transition here. A secondary wavelength of 230 nm can be used for higher sensitivity if the solvent background permits.
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the resulting analytical challenge, followed by the method development decision tree.
Caption: Figure 1. Synthesis origin of impurities and the corresponding HPLC method control strategy.
Detailed Experimental Protocols
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).
Standard Operating Procedure (SOP)
Step 1: Mobile Phase Preparation
-
Mobile Phase A (MPA): Add 1.0 mL of Orthophosphoric Acid to 1000 mL of water. Filter through 0.22 µm membrane.
-
Mobile Phase B (MPB): 100% Acetonitrile (degassed).
Step 2: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Injection Vol | 5-10 µL | Prevents column overload; adjust based on concentration. |
| Detection | 254 nm (BW 4nm) | Max absorbance for benzoyl group. |
| Run Time | 25 minutes | Sufficient to elute highly lipophilic dimers. |
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 15.00 | 10 | 90 | Linear Ramp (Elute Target) |
| 20.00 | 10 | 90 | Wash (Remove lipophilic residues) |
| 20.10 | 90 | 10 | Return to Initial |
| 25.00 | 90 | 10 | Re-equilibration |
Step 4: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of substance in 10 mL ACN (1000 ppm).
-
Working Standard: Dilute Stock to 50 ppm using the Diluent.
-
Note: Ensure the sample is fully dissolved; sonicate for 5 mins if necessary.
-
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be passed before every analysis batch.
System Suitability Criteria
-
Tailing Factor (
): Must be for the main peak.-
Failure Mode: If
, likely due to silanol interactions. Increase buffer strength or replace column.
-
-
Theoretical Plates (
): .-
Failure Mode: If lower, check for dead volume in tubing or column aging.
-
-
Resolution (
): If analyzing a spiked mixture, between 2-Chlorobenzoic Acid (RT ~4 min) and Target (RT ~12-14 min).
Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 ppm).
-
Acceptance: Correlation coefficient (
) .[2][3]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peak | Solvent mismatch | Dissolve sample in mobile phase or weaker solvent (more water). |
| Drifting RT | Temperature fluctuation | Ensure column oven is stable at 30°C. |
| High Backpressure | Particulate matter | Filter all samples through 0.22 µm PTFE filters. |
| Ghost Peaks | Carryover | Add a needle wash step with 100% ACN between injections. |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text for Gradient Design).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). .
- Aubry, A. F., et al. (2009). "Validating HPLC Methods for Pharmaceutical Analysis." Journal of Pharmaceutical and Biomedical Analysis. (General protocol reference).
-
PubChem. (2023). Compound Summary for Benzofuran Derivatives. . (Used for physicochemical property estimation).[4]
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor."[5] Journal of Medicinal Chemistry. . (Context for chlorobenzoyl-substituted intermediates).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
Using 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran in Dronedarone synthesis
Application Note: Strategic Synthesis of Dronedarone Intermediates – Regiocontrol in Benzofuran Acylation
Executive Summary & Strategic Analysis
This application note details the synthetic protocols relevant to the construction of the Dronedarone (Multaq®) core, specifically focusing on the critical Friedel-Crafts acylation step.
Critical Technical Clarification: The user has inquired about 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran (CAS 1096942-27-6). It is vital to distinguish this structure from the standard Dronedarone pathway:
-
Dronedarone Core: Requires a 3-aroyl substitution on a 2-butyl-5-nitrobenzofuran scaffold. The acylation occurs at the C3 position of the aromatic furan ring.
-
User's Compound: Represents a 5-aroyl substitution on a 2,3-dihydrobenzofuran scaffold. In dihydrobenzofurans, the directing effect of the oxygen atom pushes electrophilic substitution to the C5 position (para to the oxygen), rather than the heterocyclic ring.
Application Scope: This guide provides the protocol for the correct regioselective synthesis of the Dronedarone precursor (2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran ) while using the user's compound (This compound ) as a comparative model for understanding impurity formation and regiochemical control during the scale-up of benzofuran therapeutics.
Reaction Mechanism & Pathway Logic
The synthesis of Dronedarone hinges on the Friedel-Crafts Acylation of the benzofuran core. The choice of starting material (aromatic vs. dihydro) dictates the regiochemistry.
-
Pathway A (Dronedarone Route): The presence of the C2-butyl group and the aromaticity of the furan ring directs the incoming acyl group (4-anisoyl chloride) to the C3 position.
-
Pathway B (Dihydro Analogue/Impurity Route): If the reaction is performed on a 2,3-dihydrobenzofuran substrate, the aromatic benzene ring becomes the nucleophile, directing the acyl group to C5 .
Pathway Diagram (Graphviz)
Caption: Divergent synthetic pathways showing the regiochemical switch between C3-acylation (Dronedarone route) and C5-acylation (Dihydro/User route).
Detailed Experimental Protocols
Protocol A: Synthesis of the Dronedarone Intermediate
Target: 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran Objective: To install the biaryl ketone linkage at the C3 position.
Reagents & Materials:
-
Substrate: 2-Butyl-5-nitrobenzofuran (1.0 eq)
-
Acylating Agent: 4-Methoxybenzoyl chloride (Anisoyl chloride) (1.2 eq)
-
Catalyst: Tin(IV) chloride (
) or Aluminum Chloride ( ) (1.5 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-Butyl-5-nitrobenzofuran dissolved in anhydrous DCM (10 mL/g). Cool the solution to 0–5°C under a nitrogen atmosphere.
-
Acylation: Add 4-Methoxybenzoyl chloride dropwise over 15 minutes.
-
Catalysis: Slowly add the Lewis Acid catalyst (
or ) dropwise, maintaining the internal temperature below 10°C. Note: The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for the disappearance of the benzofuran starting material.
-
Quenching: Cool the mixture to 0°C and quench by slow addition of ice-cold 1M HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, wash with saturated
(to remove acid), then brine. Dry over and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Ethyl Acetate to yield the yellow crystalline solid.
Data Specification (Expected):
| Parameter | Specification |
|---|---|
| Appearance | Yellow Crystalline Solid |
| Yield | 75% – 85% |
| Purity (HPLC) | > 98.0% |
| Identity (1H NMR) | Characteristic peaks:
Protocol B: Synthesis of this compound
Context: This protocol is provided for impurity standard synthesis or structural comparison , addressing the user's specific chemical query.
Reagents & Materials:
-
Substrate: 2,3-Dihydrobenzofuran (1.0 eq)
-
Acylating Agent: 2-Chlorobenzoyl chloride (1.1 eq)
-
Catalyst: Aluminum Chloride (
) (1.2 eq) -
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-Chlorobenzoyl chloride in DCM in a reaction vessel under
. Cool to 0°C. -
Catalyst Addition: Add
portion-wise. Stir for 15 minutes to form the acylium complex. -
Substrate Addition: Add 2,3-Dihydrobenzofuran dropwise. Critical: The dihydro-core is more electron-rich than the nitro-benzofuran; the reaction will be faster.
-
Regioselectivity Check: The acylation will occur exclusively at C5 (para to the ring oxygen).
-
Completion: Stir at 0–5°C for 2 hours. Quench with ice water.
-
Isolation: Extract with DCM, wash with brine, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Comparative Analysis & Quality Control
To ensure the integrity of the Dronedarone synthesis, researchers must validate that no "dihydro-type" impurities (like the user's compound) are formed. This usually happens if the starting material (2-butyl-5-nitrobenzofuran) contains dihydro-impurities.
| Feature | Dronedarone Intermediate | User's Compound (Impurity/Analogue) |
| Core Structure | Benzofuran (Aromatic) | 2,3-Dihydrobenzofuran (Cyclic Ether) |
| Acylation Site | C3 (Heterocyclic ring) | C5 (Benzene ring) |
| Substituent | 4-Methoxybenzoyl | 2-Chlorobenzoyl |
| Key NMR Signal | Singlet at ~4.0 ppm (OMe) | Multiplet at ~3.2/4.6 ppm ( |
| Role | API Precursor | Potential Impurity / Non-Target |
References
-
Synthesis of Dronedarone Hydrochloride and Impurity Profiling. ResearchGate. (Accessed 2025).[1][2] Detailed discussion on the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran. Link
-
Process for the preparation of Dronedarone. Google Patents (EP2428511A1). Describes the standard industrial route involving the acylation step. Link
-
This compound Product Page. Sigma-Aldrich. Verification of the specific chemical entity queried. Link
-
1-Chloro-2-(trichloromethyl)benzene Application Note. BenchChem. Discusses the synthesis of 2-chlorobenzoyl chloride derivatives. Link
Sources
Application Notes and Protocols for the Preparation of a Certified Reference Standard: 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis, purification, and certification of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran as a chemical reference standard. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies are grounded in established principles of synthetic organic chemistry and adhere to the rigorous standards for reference material characterization outlined by international regulatory bodies. The objective is to produce a reference standard with confirmed identity, high purity, and an accurately assigned potency value, suitable for use in critical qualitative and quantitative analytical procedures.
Introduction: The Imperative for a High-Quality Reference Standard
Benzofuran derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] this compound, specifically, serves as a key intermediate or is identified as a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate identification and quantification are therefore critical for ensuring the quality, safety, and efficacy of the final drug product.
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays.[2][3] Its quality is paramount, as it directly ensures the accuracy and validity of analytical results.[4] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the qualification of reference standards.[4][5] According to ICH Q7, a primary reference standard is a substance shown through extensive analytical testing to be authentic material of high purity.[6] This guide details the necessary steps to prepare and qualify an in-house primary reference standard for this compound, establishing its traceability and suitability for its intended analytical purpose.[7][8]
Synthesis and Purification Strategy
The preparation of a high-purity material begins with a robust and clean synthetic route, followed by a meticulous purification process. The chosen pathway for this compound is a Friedel-Crafts acylation, a classic and efficient method for forming aryl ketones.
Synthetic Pathway: Friedel-Crafts Acylation
The synthesis involves the reaction of 2,3-dihydro-1-benzofuran with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
-
Reactant 1: 2,3-Dihydro-1-benzofuran
-
Reactant 2: 2-Chlorobenzoyl chloride
-
Catalyst: Aluminum chloride (AlCl₃)
-
Solvent: Dichloromethane (DCM)
-
Product: this compound
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the electrophilic aromatic substitution on the electron-rich dihydrobenzofuran ring.
-
Solvent (DCM): Dichloromethane is an inert solvent that effectively dissolves the reactants and catalyst without participating in the reaction. Its low boiling point simplifies removal during the work-up phase.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and minimize the formation of side products.
Detailed Synthesis Protocol
-
Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
Substrate Addition: Following the acyl chloride addition, add a solution of 2,3-dihydro-1-benzofuran (1.1 equivalents) in anhydrous dichloromethane dropwise, again maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly and carefully quench it by adding crushed ice, followed by dilute hydrochloric acid (2N HCl) to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Crude Product Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification Protocol
Achieving reference standard purity (>99.5%) necessitates a multi-step purification process.
-
Silica Gel Chromatography:
-
Objective: To remove unreacted starting materials, catalyst residues, and major side products.
-
Procedure: Slurry-pack a glass column with silica gel (60-120 mesh) in a hexane/ethyl acetate solvent system. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and analyze them by TLC to pool the pure product fractions.
-
-
Recrystallization:
-
Objective: To further enhance purity and obtain a crystalline solid, which is ideal for a reference standard.
-
Procedure: Dissolve the purified product from chromatography in a minimal amount of a hot solvent system, such as ethanol or an isopropanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Caption: Workflow for Synthesis and Purification.
Characterization and Certification of the Reference Standard
Certification is a formal process that involves a comprehensive set of analytical tests to confirm the material's identity, purity, and assigned potency.[6] This process ensures the reference standard is fit for its intended use.[2][9]
Identity Confirmation
A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the purified material.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular framework. The proton NMR is expected to show characteristic signals for the aromatic protons on both rings and the aliphatic protons of the dihydrofuran moiety. The carbon NMR will confirm the number of unique carbon atoms and show characteristic shifts for the carbonyl carbon, the carbon bearing the chlorine, and other aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight. Using a technique like Electrospray Ionization (ESI), the analysis should reveal a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₅H₁₁ClO₂. The isotopic pattern characteristic of a chlorine-containing compound should also be observed.
-
Infrared (IR) Spectroscopy: Identifies functional groups. The IR spectrum should display characteristic absorption bands, including a strong C=O stretch for the ketone (approx. 1650-1670 cm⁻¹), C-O-C stretches for the ether linkage, and C-Cl stretches in the fingerprint region.
Purity and Potency Assessment
A combination of chromatographic and other analytical techniques is used to detect and quantify all potential impurities. The final potency is typically determined using a mass balance approach.
| Analytical Test | Method | Purpose | Acceptance Criteria |
| Purity (Organic) | HPLC-UV[10] | To quantify the main component and any related organic impurities. | ≥ 99.5% Area |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | To confirm the chemical structure of the compound. | Spectrum conforms to the structure of this compound. |
| Residual Solvents | Headspace GC-FID | To quantify any remaining solvents from the synthesis and purification process. | Per ICH Q3C limits |
| Water Content | Karl Fischer Titration | To determine the amount of water present in the material. | ≤ 0.5% w/w |
| Inorganic Impurities | Residue on Ignition (USP <281>) | To quantify non-volatile inorganic impurities. | ≤ 0.1% w/w |
| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the melting range as an indicator of purity. | Sharp melting endotherm |
Potency Calculation (Mass Balance): The potency of the reference standard is calculated by subtracting the percentages of all identified impurities from 100%.
Potency (%) = 100% - Organic Impurities (%) - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)
Detailed Protocol: HPLC Purity Method
This method is central to certifying the reference standard's purity.
-
Instrumentation: HPLC system with a UV detector.[10]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Accurately weigh and dissolve the reference standard material in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and run the chromatogram for a sufficient time to ensure the elution of all potential late-eluting impurities (e.g., 30 minutes).
-
Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for Reference Standard Characterization.
Handling, Storage, and Stability Assessment
Proper handling and storage are crucial to maintaining the integrity of the reference standard over time.[3][11]
-
Handling: The reference standard should be handled in a clean, dry environment. Use clean spatulas and weighing equipment. Minimize exposure to atmospheric moisture by keeping the container tightly sealed when not in use. For quantitative work, it may be necessary to dry an aliquot of the standard as per instructions on the Certificate of Analysis.[11]
-
Storage: Store the reference standard in its original, tightly sealed container, protected from light and moisture. Unless otherwise specified, storage at controlled room temperature (20-25 °C) is generally appropriate. For long-term storage, refrigeration (2-8 °C) inside a desiccator may be considered.
-
Stability Program: A stability study should be initiated to establish a re-test date. This involves storing aliquots of the reference standard under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions, as per ICH Q1A(R2) guidelines. The purity of the standard should be re-tested at specified time points (e.g., 3, 6, 9, 12, 18, 24 months) using the validated HPLC method to monitor for any degradation. The re-test date is the period during which the standard is expected to remain within its specified quality limits.
Conclusion
The preparation of a this compound reference standard is a rigorous, multi-faceted process that combines chemical synthesis with comprehensive analytical characterization. Adherence to the detailed protocols outlined in this guide ensures the production of a high-purity, reliable reference material. This certified standard will serve as an indispensable tool for the accurate analysis of APIs and drug products, thereby supporting regulatory compliance and ensuring pharmaceutical quality.
References
-
USP General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved February 14, 2026, from [Link]
-
Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately? Retrieved February 14, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved February 14, 2026, from [Link]
-
BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved February 14, 2026, from [Link]
-
S. G. Schläpfer, et al. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved February 14, 2026, from [Link]
-
United States Pharmacopeia. (2020). General Chapter, <11> USP Reference Standards. USP-NF. Retrieved February 14, 2026, from [Link]
-
Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved February 14, 2026, from [Link]
-
Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters. Retrieved February 14, 2026, from [Link]
-
Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved February 14, 2026, from [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved February 14, 2026, from [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved February 14, 2026, from [Link]
-
Islam, R., et al. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Retrieved February 14, 2026, from [Link]
-
XRF Scientific. (2023, April 18). Methods for Validating Reference Materials. Retrieved February 14, 2026, from [Link]
-
ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 14, 2026, from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. â©11⪠USP Reference Standards [doi.usp.org]
- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 4. veeprho.com [veeprho.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. who.int [who.int]
- 8. Methods for Validating Reference Materials [xrfscientific.com]
- 9. uspbpep.com [uspbpep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
Troubleshooting & Optimization
Technical Support Center: Removal of Unreacted 2-Chlorobenzoyl Chloride
Case ID: PUR-2-CBC-001 Status: Active Guide Department: Process Chemistry & Purification Support Last Updated: February 14, 2026[1]
Executive Summary
This guide addresses the removal of excess 2-chlorobenzoyl chloride (2-Cl-BzCl) from reaction mixtures.[1] Unlike standard benzoyl chloride, the ortho-chloro substituent introduces steric bulk that retards hydrolysis and increases lipophilicity, often leading to persistent contamination in organic layers.
Effective removal relies on exploiting the solubility switch : converting the electrophilic acid chloride into a water-soluble species (carboxylate or protonated amine) while leaving the desired product in the organic phase.
Physicochemical Profile
Understanding the enemy is the first step to removal.
| Property | Value | Implication for Purification |
| Boiling Point | Too high for standard rotovap; requires high vacuum distillation.[1] | |
| Boiling Point (Vacuum) | Distillable only if product BP is significantly different ( | |
| Hydrolysis Product | 2-Chlorobenzoic Acid (2-CBA) | Solid ( |
| Reactivity | Electrophilic, Lachrymator | Do not load directly onto silica gel (streaks/decomposes).[1] |
Module 1: The Hydrolytic Workup (Standard Protocol)
Best for: Stable products that tolerate mild aqueous base (
The Mechanism
The goal is to hydrolyze the unreacted acid chloride into 2-chlorobenzoic acid (2-CBA) and then deprotonate it to form the water-soluble sodium 2-chlorobenzoate.[1]
Critical Constraint: The ortho-chloro group sterically hinders the carbonyl carbon, making hydrolysis slower than with unsubstituted benzoyl chloride. Simple water washing is often insufficient; a nucleophilic base (hydroxide or carbonate) is required to drive the reaction.
Step-by-Step Protocol
-
Quench: Cool the reaction mixture to
. Add saturated aqueous or 1M NaOH slowly.-
Note: Use NaOH only if your product is stable to strong base.[1]
is safer but generates gas (risk of foaming).
-
-
Agitate: Stir vigorously for 30–60 minutes .
-
Why? The biphasic hydrolysis is rate-limited by mass transfer.[1] Without vigorous stirring, the acid chloride hides in the organic droplets.
-
-
Phase Check: Test the aqueous layer pH. It must be basic (
) .[1]-
Troubleshooting: If
, the 2-CBA will exist as the free acid, which partitions back into the organic layer. Add more base until .[1]
-
-
Separation: Separate layers. The aqueous layer contains the 2-chlorobenzoate.[1]
-
Validation: Acidify a small aliquot of the aqueous wash with HCl. A white precipitate (2-CBA) confirms successful removal.[1]
Figure 1: Decision logic for aqueous hydrolytic workup. Note the loop at the pH check step; failure here is the most common cause of contamination.
Module 2: Chemical Scavenging (The "Smart" Workup)
Best for: Acid-sensitive products, or when hydrolysis causes emulsions.[1]
The Mechanism
Instead of relying on biphasic hydrolysis, we use a nucleophilic amine scavenger like 3-(dimethylamino)propylamine (DMAPA) .[1]
-
DMAPA reacts rapidly with 2-Cl-BzCl to form a stable amide.[1]
-
The amide contains a tertiary amine, rendering it basic.[1]
-
An acidic wash (dilute HCl) protonates the tertiary amine, pulling the byproduct into the aqueous phase.
Step-by-Step Protocol
-
Add Scavenger: Add 1.5 equivalents (relative to the excess acid chloride) of DMAPA to the reaction mixture.
-
React: Stir at room temperature for 15 minutes.
-
Observation: The reaction is usually exothermic; a slight temperature rise confirms quenching.
-
-
Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[1]
-
Chemistry: The excess DMAPA and the newly formed amide both become cationic and migrate to the water.
-
-
Dry & Concentrate: The organic layer now contains your neutral product, free of acid chloride.[1]
Figure 2: The scavenging pathway converts the lipophilic impurity into a hydrophilic salt via a "catch-and-release" mechanism.[1]
Module 3: Physical Separation (Distillation)
Best for: Large scale reactions where the product has a boiling point
Protocol
Because 2-Cl-BzCl boils at
-
Vacuum Setup: Use a high-vacuum line (< 5 mmHg).
-
Temperature: At 15 mmHg, 2-Cl-BzCl distills at
. -
Fractionation: Use a Vigreux column.[1] If your product boils near this range, this method will fail.[1]
Troubleshooting & FAQ
-
Diagnosis: 2-Chlorobenzoic acid (the hydrolysis product) can look similar to the acid chloride on TLC if the plate is acidic.
-
Fix: Run a "co-spot" TLC with authentic 2-chlorobenzoic acid.[1] Also, ensure your workup pH was actually
.[1] If the pH dropped during extraction, the acid re-entered the organic phase.
Q: A white solid crashed out during my bicarbonate wash.
-
Diagnosis: This is likely 2-chlorobenzoic acid precipitating because the local pH at the interface wasn't high enough or the salt limit was reached.
-
Fix: Add more water and base.[1] If it persists, filter the solid off (it's the impurity you want to remove anyway) and proceed with phase separation.
Q: My product is acid-sensitive, so I can't use the DMAPA/HCl method.
-
Alternative: Use a polymer-supported scavenger (e.g., amine on polystyrene).[1] Add the resin, stir for 1 hour, and filter. The impurity stays on the beads. No acid wash required.
Q: Can I just put the mixture on a silica column?
-
WARNING: No. Acid chlorides react with the moisture in silica gel to produce HCl gas. This will cause the band to streak, change the column activity, and potentially degrade your product. Always convert to the ester (add methanol) or hydrolyze before chromatography.
References
-
Merck Millipore. 2-Chlorobenzoyl chloride - Physical Properties and Safety Data. Retrieved from
-
Sigma-Aldrich. 2-Chlorobenzoyl chloride Product Specification and Handling. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). Benzoyl chloride, 2-chloro- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [1]
-
Flynn, D. L., et al. Polymer-assisted solution phase chemical library synthesis. Medicinal Research Reviews, 1998.[1] (Foundational text on amine scavenging).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for acid chloride hydrolysis and workup procedures).
Sources
Controlling regio-selectivity in the acylation of 2,3-dihydro-1-benzofuran
Ticket ID: #DHBF-ACYL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of C5-Selectivity and Suppression of Side Reactions
Core Directive: The "Why" and "How" of Selectivity
Welcome to the Technical Support Center for benzofuran functionalization. You are likely experiencing challenges in achieving high regio-fidelity during the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran (DHBF).
The Selectivity Landscape
The acylation of DHBF is governed by the interplay between electronic activation and steric hindrance .
-
Electronic Effect (The "Gas Pedal"): The oxygen atom at position 1 is a strong electron-donating group (EDG) via resonance. It directs incoming electrophiles to the ortho (C7) and para (C5) positions.
-
Steric Effect (The "Brake"):
-
C5 (Para): Sterically unencumbered. This is the kinetic and thermodynamic product.
-
C7 (Ortho): Heavily shielded by the adjacent ether ring (the dihydrofuran moiety). Access here is difficult without specific directing groups or blocking strategies.
-
C6 (Meta): Electronically deactivated relative to C5/C7. Acylation here is negligible unless C5/C7 are blocked.
-
The Goal: Most pharmaceutical intermediates (e.g., precursors for Darifenacin) require C5-acylation . The technical challenge is not usually "finding" C5, but maximizing it while preventing di-acylation (C5,7-bis-acyl) and ring-opening (ether cleavage).
Visualizing the Mechanism (DOT Diagram)
The following diagram illustrates the electronic directing effects and the competing pathways.
Caption: Kinetic pathway analysis showing the dominance of C5-acylation due to steric accessibility compared to the hindered C7 position.
Standard Operating Procedure (SOP)
Use this protocol to validate your baseline C5-selectivity.
Reagents:
-
Substrate: 2,3-Dihydro-1-benzofuran (1.0 eq)
-
Reagent: Acetyl Chloride (1.1 eq)
-
Catalyst: Anhydrous
(1.2 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask under
atmosphere. -
Catalyst Slurry: Suspend
in dry DCM at 0°C. -
Acylating Agent: Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium complex.
-
Substrate Addition: Dissolve DHBF in minimal DCM. Add dropwise to the catalyst mixture at 0°C. Critical: Keep temperature < 5°C to prevent ring opening.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/HPLC (approx. 2-4 hours).
-
Quench: Pour mixture over crushed ice/HCl.
-
Workup: Extract with DCM, wash with brine, dry over
.
Troubleshooting Center (FAQ)
Q1: I am seeing significant "tar" formation and low yields. What is happening?
Diagnosis: This is likely Ring Opening Polymerization . The dihydrofuran ring is an ether. Strong Lewis acids (
-
Temperature Control: Never exceed 25°C during the reaction.
-
Catalyst Switch: Switch to a milder Lewis acid like
or . -
Alternative: Use Zeolite H-Beta .[1][2] It promotes acylation without sufficient acidity to cleave the ether ring efficiently.
Q2: I need the C7-isomer, but I'm getting 95% C5. How do I switch selectivity?
Diagnosis: You are fighting thermodynamics. Direct acylation will always favor C5. Solution: You cannot "tune" this with temperature alone. You must use a Blocking Strategy .
-
Block C5: Sulfonate or halogenate C5 (reversible or transformable group).
-
Acylate: The next most activated position is C7.
-
Deblock: Remove the C5 group. Note: This is a multi-step synthesis, not a simple optimization.
Q3: I am detecting di-acylated products (5,7-diacetyl).
Diagnosis: Excess reagent or poor mixing. Solution:
-
Stoichiometry: Strictly limit Acetyl Chloride to 1.05 eq.
-
Reverse Addition: Add the catalyst to the substrate slowly (though standard FC suggests catalyst+acyl first, reversing can sometimes lower local concentration of active species, though it risks polymerization). Better: High Dilution (0.1 M concentration).
Advanced Optimization: Zeolite Catalysis
For researchers seeking "Green Chemistry" credentials or higher specificity, Zeolites offer shape-selective catalysis.
Data: Catalyst Performance Comparison
| Catalyst | Solvent | Temp (°C) | Conv. (%) | C5 Selectivity (%) | Side Products |
| DCM | 25 | >98 | 92 | Ring-opened phenols, tars | |
| DCM | 25 | 85 | 96 | Minimal | |
| Zeolite H-Beta | Nitrobenzene | 120 | 75 | >99 | Coke formation (deactivation) |
| Zeolite H-Y | Nitrobenzene | 120 | 60 | 90 | Lower activity |
Protocol for Zeolite H-Beta:
-
Activate Zeolite H-Beta (Si/Al ~ 25) at 500°C for 4 hours.
-
Mix DHBF (10 mmol), Acetic Anhydride (20 mmol), and Catalyst (0.5 g) in Nitrobenzene.
-
Heat to 120°C (Zeolites require thermal activation unlike
). -
Filter catalyst (reusable) and distill solvent.
Troubleshooting Workflow (DOT Diagram)
Use this decision tree to diagnose your specific experimental failure.
Caption: Decision tree for diagnosing yield loss (tarring/moisture) and selectivity loss (di-acylation/isomerization).
References
-
Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Note: Establishes baseline regioselectivity principles for fused benzene-heterocycles.
-
Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. RSC Advances, 2015, 5, 103695-103702. Note: Provides protocols for Zeolite H-Beta usage and solvent polarity effects.
-
Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Note: Comprehensive review of synthetic pathways and functionalization.[3]
-
Mechanism of zeolite catalyzed acylation of aromatics. Applied Catalysis A: General. Note: Discusses the "shape selectivity" mechanism relevant for avoiding di-acylation.
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Title: Comparative 1H NMR Interpretation Guide: 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran vs. Precursors
Executive Summary & Scope
This guide provides a technical breakdown of the 1H NMR spectral characteristics of This compound , a pharmacophore often explored in PPAR agonist research (structurally related to fibrate intermediates).
Instead of a static list of peaks, this document functions as a Comparison Guide . It validates the synthesis of the target molecule by contrasting its spectral signature against its starting material, 2,3-dihydrobenzofuran . This approach allows researchers to rapidly confirm the success of the Friedel-Crafts acylation and assess regional purity.
Key Analytical Objectives:
-
Confirmation of Acylation: Monitoring the deshielding of protons ortho to the new carbonyl group.
-
Regioselectivity Verification: Confirming substitution at the C5 position (para to the oxygen).
-
Fragment Assignment: Distinguishing the dihydrobenzofuran core from the 2-chlorophenyl moiety.
Synthesis & Structural Logic
To interpret the spectrum, one must understand the electronic environment introduced during synthesis. The target is typically synthesized via Friedel-Crafts acylation of 2,3-dihydrobenzofuran with 2-chlorobenzoyl chloride.
Structural Impact on NMR:
-
Dihydrobenzofuran Core: The oxygen at position 1 is a strong electron donor, directing the electrophile to position 5 (para).
-
Carbonyl Bridge: The newly formed ketone at C5 is an electron-withdrawing group (EWG), which significantly deshields the adjacent protons (H4 and H6).
-
2-Chlorophenyl Ring: The chlorine atom at the ortho position creates steric twist and electronic shielding variations distinct from a standard benzoyl group.
Figure 1: Reaction pathway highlighting the structural origin of the NMR signals.
Comparative Spectral Analysis (CDCl3)
The following table contrasts the starting material (SM) with the Product. Note the dramatic shift in the aromatic region due to the acylation.
Experimental Conditions: 400 MHz, CDCl3, 298 K.
| Proton Assignment | Starting Material (SM) | Product | Multiplicity | Structural Insight | |
| Aliphatic Ring | |||||
| H-2 (O-CH2) | 4.55 | 4.68 | Triplet (t) | 8.8 | Deshielded by O; slight downfield shift in product due to conjugation. |
| H-3 (Ar-CH2) | 3.21 | 3.32 | Triplet (t) | 8.8 | Benzylic protons. |
| Aromatic (Benzofuran) | |||||
| H-7 | 6.78 | 6.85 | Doublet (d) | 8.5 | Ortho to Oxygen. Remains shielded. |
| H-5 | 6.85 | — | — | — | Substituted. Comparison confirms reaction completion. |
| H-6 | 7.10 | 7.65 | dd | 8.5, 1.8 | Diagnostic Peak. Deshielded by C=O (ortho effect). |
| H-4 | 7.15 | 7.78 | Doublet (d)* | ~1.5 | Diagnostic Peak. Most deshielded on this ring (Ortho to C=O). |
| Aromatic (Chlorophenyl) | |||||
| H-3', H-4', H-5' | N/A | 7.35 – 7.48 | Multiplet | — | Overlapping aromatic signals. |
| H-6' | N/A | 7.45 – 7.50 | Multiplet | — | Ortho to C=O, but twisted out of plane due to 2-Cl steric clash. |
*Note: H-4 often appears as a doublet due to meta-coupling with H-6, or a broad singlet depending on resolution.
Detailed Assignment Protocol
To ensure high-confidence assignment, follow this logical workflow. This protocol distinguishes the "Benzofuran" aromatic protons from the "Chlorophenyl" protons, which often overlap in the 7.3–7.5 ppm region.
Step 1: Identify the Aliphatic "Fingerprint"
The dihydrobenzofuran ring provides two distinct triplets.
- 4.68 (t, 2H): Protons at position 2. They are adjacent to oxygen, pushing them downfield.
- 3.32 (t, 2H): Protons at position 3. These are benzylic.
-
Validation: If these triplets are distorted or integrated incorrectly, check for ring-opening side products.
Step 2: The "Open Book" Doublet (H-7)
Look for a clean doublet at
-
This proton is ortho to the oxygen donor and meta to the carbonyl acceptor.
-
It is the most shielded (upfield) aromatic signal.
-
Coupling:
Hz (Ortho coupling to H-6).
Step 3: The Deshielded Signals (H-4 & H-6)
The carbonyl group exerts a strong deshielding cone effect.
-
H-6 (
7.65): Appears as a doublet of doublets (dd) . It couples to H-7 ( Hz) and H-4 ( Hz). -
H-4 (
7.78): Appears as a meta-coupled doublet or broad singlet. It is spatially closest to the carbonyl oxygen in the planar conformation, usually making it the most downfield signal of the benzofuran system.
Step 4: The Chlorophenyl Cluster
The 2-chlorophenyl group creates a complex multiplet region (7.35 – 7.50 ppm ).
-
Unlike a para-substituted ring (which gives a clean AA'BB' system), the 2-chloro substituent creates an ABCD system.
-
H-6' (ortho to carbonyl) is expected to be the most downfield of this group, but steric hindrance between the Cl and the Carbonyl often twists the ring, reducing the conjugation efficiency and preventing H-6' from shifting as far downfield as expected.
Figure 2: Step-by-step logic flow for assigning the aromatic protons.
Troubleshooting & Solvent Effects
In drug development, solubility or peak overlap often necessitates solvent switching.
Scenario: Overlap in CDCl3 In CDCl3, the H-6 proton of the benzofuran and the H-6' of the chlorophenyl ring may overlap.
Solution: Switch to DMSO-d6
-
Effect: DMSO is a polar aprotic solvent that interacts more strongly with the carbonyl dipole.
-
Observation: Signals typically shift slightly downfield. More importantly, the different solvation shells often resolve the overlap between the benzofuran H-6 and the chlorophenyl protons, allowing for accurate integration.
-
Caution: Ensure the DMSO is dry; the water peak at 3.33 ppm will obscure the H-3 benzylic triplet of the dihydrobenzofuran ring.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for chemical shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for 2,3-dihydrobenzofuran base shifts).
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1]
Sources
Mass spectrometry fragmentation patterns of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Executive Summary & Technical Scope
Content Type: Technical Comparison & Application Guide Primary Analyte: 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran (CAS: 55052-24-7 / Generic Scaffold) Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.
This guide provides a definitive analysis of the mass spectrometric behavior of this compound. As a critical pharmacophore in the synthesis of uricosuric agents (e.g., analogs of Benzbromarone) and anti-arrhythmic candidates, understanding its fragmentation is essential for metabolite identification and impurity profiling.
We contrast this analyte with Benzbromarone to highlight halogen-specific isotopic signatures and compare Electron Ionization (EI) vs. Electrospray Ionization (ESI) modalities to optimize detection workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Before interpreting spectra, the theoretical mass and isotopic distribution must be established to validate experimental data.
| Property | Specification |
| Chemical Formula | C₁₅H₁₁ClO₂ |
| Monoisotopic Mass | 258.0448 Da |
| Molecular Weight (Avg) | 258.699 Da |
| Key Structural Features | Dihydrobenzofuran fused ring; ortho-chlorobenzoyl ketone linker. |
| Isotopic Signature | Distinct 3:1 ratio for M (¹²C, ³⁵Cl) : M+2 (¹²C, ³⁷Cl) due to Chlorine. |
| LogP (Predicted) | ~3.8 (High lipophilicity; suited for RPLC-MS). |
Fragmentation Mechanics: The "Self-Validating" Workflow
To ensure scientific integrity, we treat the fragmentation pattern as a causal chain. The cleavage events are dictated by charge localization on the carbonyl oxygen and the stability of the resulting acylium ions.
Primary Fragmentation Pathway (EI/CID)
The fragmentation is driven by
-
Precursor Ionization:
-
EI (70 eV): Forms the radical cation
at m/z 258. -
ESI (+): Forms the protonated pseudomolecular ion
at m/z 259.
-
-
-Cleavage (Dominant): The bond between the carbonyl carbon and the dihydrobenzofuran ring breaks.
-
Fragment A (Diagnostic): 2-Chlorobenzoyl cation (acylium ion).
-
m/z:139.0 / 141.0 (Characteristic 3:1 intensity ratio).
-
-
Fragment B (Core): 2,3-dihydrobenzofuran-5-yl cation.
-
m/z:119.05 .
-
-
-
Secondary Loss (CO Elimination):
-
The acylium ion (m/z 139) loses neutral CO (28 Da) to form the chlorophenyl cation.
-
m/z:111.0 / 113.0 .
-
Visualization of Signaling Pathway
The following diagram illustrates the causal fragmentation logic.
Caption: Mechanistic fragmentation pathway of this compound showing the dominant alpha-cleavage yielding the diagnostic acylium ion.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the analyte against Benzbromarone (a structural analog) and contrasts ionization modes.
Analyte vs. Benzbromarone (Analog Comparison)
Researchers often confuse halogenated benzofurans. The mass spectrometer distinguishes them easily via isotopic patterns.
| Feature | This compound | Benzbromarone (Alternative) |
| Halogen | Chlorine (Cl) | Bromine (Br) x2 |
| Isotope Pattern | 3:1 (M : M+2) | 1:2:1 (M : M+2 : M+4) |
| Base Peak (EI) | m/z 139 (Chlorobenzoyl) | m/z 231/233 (Dibromohydroxybenzoyl) |
| Core Stability | Dihydro-ring (Saturated C2-C3) | Benzofuran (Unsaturated C2-C3) |
| Implication | Dihydro ring is more flexible; may show minor H₂ loss (m/z 256) to aromatize. | Fully aromatic; very stable core. |
Technique Comparison: EI (GC-MS) vs. ESI (LC-MS)
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy | 70 eV (Hard) | Thermal/Voltage (Soft) |
| Molecular Ion | Weak ( | Strong ( |
| Fragmentation | Extensive.[1][2] Good for library matching (NIST). | Minimal in source. Requires MS/MS (CID). |
| Sensitivity | High for non-polar fragments. | High for polar adducts ( |
| Recommendation | Use for structural confirmation of raw synthesis intermediates. | Use for PK/Metabolite studies in biological matrices. |
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Establish a robust Multiple Reaction Monitoring (MRM) method for quantification.
Reagents & Equipment
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Optimization
-
Infusion: Prepare a 1 µg/mL standard in 50:50 MeOH:Water. Infuse at 10 µL/min.
-
Q1 Scan (Precursor Selection):
-
Scan range: m/z 100–400.
-
Identify m/z 259.1 (
). -
Check: Verify the presence of m/z 261.1 at ~33% intensity (³⁷Cl isotope).
-
-
Product Ion Scan (MS2):
-
Select m/z 259.1 as precursor.
-
Apply Collision Energy (CE) ramp: 10–50 eV.
-
Target: Maximize intensity of m/z 139.0 (Quantifier) and m/z 119.0 (Qualifier).
-
-
Source Optimization:
-
Temperature: 350°C (Ensure complete desolvation of the lipophilic core).
-
Curtain Gas: High (35 psi) to prevent neutral contamination.
-
Diagnostic Ion Table (For Method Setup)
| Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| 259.0 | 139.0 | 50 | 25 | Quantifier (Acylium) |
| 259.0 | 119.1 | 50 | 35 | Qualifier 1 (Core) |
| 259.0 | 111.0 | 50 | 45 | Qualifier 2 (Phenyl) |
References
-
Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816.[3]
-
NIST Mass Spectrometry Data Center. (2023).[4] "Mass Spectrum of 2,3-Dihydrobenzofuran." NIST Chemistry WebBook, SRD 69.
-
Crotti, A. E., et al. (2010). "Electrospray ionization mass spectrometry of benzofuran neolignans." Rapid Communications in Mass Spectrometry, 24(11), 1603-1612.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).
Sources
Precision Analytics: FTIR Profiling of the Carbonyl Moiety in Chlorobenzoyl Benzofurans
Executive Summary: The Pharmacophore Challenge
In the development of benzofuran-based therapeutics—specifically chlorobenzoyl benzofurans investigated for anti-tubercular, anti-arrhythmic, and anti-cancer properties—the carbonyl group (
For drug development professionals, accurately characterizing this group is essential for validating synthetic pathways and assessing the electronic distribution that dictates receptor binding affinity. While Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide structural absolutes, Fourier Transform Infrared Spectroscopy (FTIR) remains the most sensitive tool for probing bond order and local electronic perturbations in real-time.[1][2]
This guide compares FTIR against its primary alternatives (Raman and
The Analytical Challenge: Why Chlorobenzoyl Benzofurans?
The structure of a generic chlorobenzoyl benzofuran (e.g., 2-(4-chlorobenzoyl)benzofuran) presents a unique spectroscopic scenario:
-
Cross-Conjugation: The carbonyl is conjugated with both the electron-rich benzofuran ring and the chlorophenyl ring.
-
Substituent Conflict: The chlorine atom exerts dual effects:
-
Steric Inhibition: An ortho-chloro substituent can twist the phenyl ring out of planarity, breaking conjugation and causing a significant "blue shift" (increase) in frequency.
Detecting these subtle shifts requires a technique sensitive to dipolar changes—precisely where FTIR excels.
Comparative Analysis: FTIR vs. Alternatives
To objectively evaluate performance, we compare FTIR against Raman Spectroscopy and
Table 1: Performance Matrix for Carbonyl Analysis[1]
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | |
| Primary Detection Principle | Dipole Moment Change ( | Polarizability Change ( | Nuclear Magnetic Environment |
| Carbonyl Sensitivity | High. | Low. | High. Distinct chemical shift (~180 ppm).[2] |
| Substituent Sensitivity | Excellent. Shifts of 2–10 cm⁻¹ are easily resolved; indicates bond order directly. | Moderate. Better for sensing symmetric ring vibrations (C=C).[2] | Good. Chemical shift changes are detectable but less intuitive regarding bond strength. |
| Sample Preparation | Minimal (ATR) or Moderate (KBr).[2] | None (Direct measurement).[2] | High (Solvent dissolution required). |
| Interference | Water/CO₂ (manageable).[2] | Fluorescence (major issue with benzofurans).[2] | Solvent peaks; relaxation times. |
| Throughput | High (<1 min/sample).[2] | High (<1 min/sample). | Low (10–30 min/sample). |
Critical Insight: The Complementarity Trap
While researchers often default to NMR for structure confirmation, NMR averages the electronic environment . FTIR, however, operates on the femtosecond timescale of molecular vibrations.[1][2] If your chlorobenzoyl benzofuran exists in two distinct conformers (e.g., s-cis and s-trans rotamers due to steric bulk), FTIR will often show a split carbonyl peak (doublet), whereas NMR often shows a single averaged peak at room temperature.[1][2] For polymorph profiling in drug formulation, FTIR is the superior choice. [1]
Deep Dive: FTIR Spectral Features of the Target Moiety
When analyzing 2- or 3-chlorobenzoyl benzofurans, the carbonyl band does not appear at the standard aliphatic ketone position (1715 cm⁻¹).[1] It is heavily shifted due to conjugation.
The "Chlorine Shift" Rule
-
Baseline (Unsubstituted Benzoyl Benzofuran):
.[1] -
Para-Chloro Substitution: The -I effect dominates slightly over the +R effect in this specific scaffold. Expect a small shift to higher wavenumbers (
).[1][2] -
Meta-Chloro Substitution: Only the -I effect is operative (no resonance into the carbonyl).[1] Expect a distinct shift to higher wavenumbers (
).[1] -
Ortho-Chloro Substitution (The Steric Jump): The chlorine atom forces the benzoyl ring to rotate, reducing
-orbital overlap.[1] This "de-conjugation" increases the double-bond character of the carbonyl. Expect a shift to 1665–1675 cm⁻¹ .
Diagram 1: Electronic Effects Flowchart
This diagram illustrates the causality between chemical structure and observed spectral shifts.
Caption: Logic flow determining the carbonyl wavenumber shift based on chlorine substitution patterns.
Experimental Protocol: Self-Validating FTIR Workflow
To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes built-in validation steps.
Method: Attenuated Total Reflectance (ATR) FTIR.[2] Why ATR? While KBr pellets offer slightly higher resolution, ATR minimizes sample preparation errors (grinding variation) and prevents moisture uptake which can broaden carbonyl bands.[1][2]
Step-by-Step Procedure
-
System Validation (Start-up):
-
Run a background scan (air).[2]
-
Validation Check: Verify the polystyrene calibration film. The peak at 1601 cm⁻¹ must be within ±1 cm⁻¹. If not, recalibrate.
-
-
Sample Preparation:
-
Ensure the chlorobenzoyl benzofuran sample is a dry, fine powder.
-
Place approx. 2 mg of sample onto the Diamond or ZnSe crystal.
-
-
Data Acquisition:
-
Spectral Processing:
-
Apply Automatic Baseline Correction.
-
Self-Validation Step: Check the C-H stretch region (3000–3100 cm⁻¹).[3] Aromatic C-H should be present >3000 cm⁻¹. If absent, the sample contact is poor.
-
-
Carbonyl Analysis:
Diagram 2: The Analytical Workflow
Caption: Step-by-step decision tree for acquiring and validating FTIR data for benzofuran derivatives.
Conclusion
For the characterization of chlorobenzoyl benzofurans, FTIR is the method of choice for probing the electronic status of the carbonyl pharmacophore. While NMR provides the skeletal framework, FTIR offers a direct readout of the bond order, revealing the interplay between inductive effects and steric inhibition of resonance.
Researchers should anticipate the carbonyl band in the 1640–1675 cm⁻¹ window, utilizing the specific shift to confirm the regochemistry (ortho/meta/para) of the chlorine substituent.
References
-
Pandey, V. K., et al. (2003).[1][2][5] "Vibrational spectra of 2(3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Gateway Analytical. (2021). "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Gateway Analytical Tech Guides.
-
Smith, B. C. (2017).[2] "The Carbonyl Group, Part I: Introduction." Spectroscopy Online.
-
Barim, E. (2022).[2] "Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer." Journal of Materials and Electronic Devices.
-
Koppel, I. A., et al. (2006).[1][2] "Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid." Journal of Physical Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elixirpublishers.com [elixirpublishers.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: XRD Characterization of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Executive Summary
Compound: 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran (CAS: 1096942-27-6) Class: Benzofuran-5-yl Aryl Ketone Application: Pharmaceutical Intermediate (Precursor for anti-arrhythmic or anti-inflammatory agents).
This guide provides a technical framework for the solid-state characterization of This compound . Due to the proprietary nature of specific polymorph data for this intermediate, this guide utilizes a comparative crystallographic approach . We analyze its structural properties against a crystallographically resolved analog, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one (a chalcone derivative), to establish a baseline for expected unit cell parameters, molecular packing, and X-ray Diffraction (XRD) signatures.
Structural Context & Synthesis Logic[1]
The target compound features a 2,3-dihydrobenzofuran core acylated at the 5-position with a 2-chlorobenzoyl group. The critical structural determinant here is the ortho-chlorine atom on the benzoyl ring.
Mechanistic Insight: The "Ortho-Effect" in Crystal Packing
Unlike para-substituted analogs (e.g., 4-chlorobenzoyl), the 2-chloro substituent introduces significant steric hindrance.
-
Conformational Consequence: The 2-Cl atom forces the phenyl ring to twist out of the plane of the carbonyl group to minimize steric clash with the carbonyl oxygen.
-
XRD Implication: This twist disrupts planar
stacking, typically resulting in a larger unit cell volume and a lower density compared to planar analogs.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals for XRD, the following Friedel-Crafts pathway and crystallization method are recommended.
Figure 1: Synthesis and Crystallization Workflow for this compound.
Comparative Crystallographic Data[2][3]
Since direct public deposition for the target ketone is limited, we validate the expected data range using the Chalcone Analog (Result 1.12 from literature search), which shares the identical 2,3-dihydrobenzofuran-5-yl and 2-chlorophenyl motifs, separated by a vinyl linker.
Table 1: Structural Comparison (Target vs. Analog)
| Feature | Target Compound (Ketone) | Reference Analog (Chalcone) [1] | Implication for XRD |
| Structure | 5-(2-Cl-benzoyl)-2,3-dihydrobenzofuran | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-Cl-phenyl)prop-2-en-1-one | Target is more compact. |
| Linker | Carbonyl (-C=O-) | Enone (-CH=CH-C=O-) | Target has fewer degrees of freedom. |
| Molecular Weight | 258.7 g/mol | 284.7 g/mol | Target peaks will shift to higher 2 |
| Crystal System | Predicted: Monoclinic / Triclinic | Triclinic (P-1) or Monoclinic | Expect P21/c or P-1 space group. |
| Melting Point | Est. 95–105 °C | 105 °C | Similar thermal stability. |
| Twist Angle | High (~45-60°) | Moderate (Vinyl group alleviates strain) | Target will show less planar packing. |
Table 2: Simulated vs. Reference Unit Cell Parameters
Note: "Simulated" values are derived from density functional theory (DFT) predictions for benzophenone derivatives.
| Parameter | Target (Simulated Range) | Reference Analog (Experimental) [1] |
| Space Group | ||
| a ( | 8.5 – 9.5 | 9.268(13) |
| b ( | 10.5 – 11.5 | 11.671(15) |
| c ( | 14.0 – 15.5 | 15.414(2) |
| 95 – 105° | 72.68° ( | |
| Volume ( | ~1350 | 1483.8(3) |
| Z (Molecules/Cell) | 4 | 4 |
| Density ( | 1.35 – 1.42 g/cm³ | 1.487 g/cm³ |
Analyst Note: The target ketone lacks the vinyl spacer, making it more compact. However, the 2-chloro steric clash is more pronounced in the ketone, preventing efficient packing. Therefore, while the molecular weight is lower, the density will likely be slightly lower than the chalcone analog (approx 1.35 g/cm³) due to the inefficient packing caused by the twisted conformation.
Experimental XRD Protocol
To generate the definitive dataset for your synthesized batch, follow this self-validating protocol. This workflow ensures that polymorphism (common in benzophenones) is detected.
Step-by-Step Characterization
-
Sample Preparation:
-
Grind 50 mg of the crystallized solid (from EtOH/EtOAc) into a fine powder (<10
m particle size) to minimize preferred orientation effects. -
Critical Check: If the sample is waxy (common for dihydrobenzofurans), cool with liquid nitrogen during grinding.
-
-
Instrument Configuration:
-
Source: Cu K
( ). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 3° to 40°
. -
Step Size: 0.02°.
-
-
Data Analysis Workflow:
Figure 2: XRD Data Processing and Validation Logic.
Key Diagnostic Peaks (Predicted)
Based on the benzofuran core and chlorobenzoyl periodicity:
-
Low Angle (5-10° 2
): Expect a strong reflection corresponding to the long axis of the molecule (approx 12-15 d-spacing). -
Mid Range (18-25° 2
): Characteristic stacking peaks. Note: Due to the 2-Cl twist, these peaks may be broader or split compared to planar analogs. -
Halogen Signature: The heavy Chlorine atom often enhances the intensity of specific
planes.
Technical Comparison: Why the "2-Chloro" Matters
When comparing your experimental data to a standard unsubstituted benzoyl-benzofuran, look for these specific deviations:
-
Unit Cell Expansion: The 2-Cl substituent has a van der Waals radius of 1.75
. It acts as a "spacer," preventing the phenyl rings from lying flat. This will increase the -axis or -axis length relative to the non-chlorinated version. -
Melting Point Depression: While the Chalcone analog melts at 105°C [1], the target ketone might melt slightly lower (95-100°C) due to the disruption of crystal lattice energy by the steric twist.
-
Solubility: The twisted conformation exposes more surface area, making the 2-chloro derivative more soluble in polar aprotic solvents (DCM, DMSO) than the planar 4-chloro isomer.
References
-
Chalcone Analog Data: Suryawanshi, V. S., et al. "Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature." South African Journal of Chemistry, vol. 68, 2015. (Provides experimental crystal data for the (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one analog).
-
General Benzofuran Crystallography: Choi, H. D., et al. "Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran." Acta Crystallographica Section E, vol. 66, no. 3, 2010.
-
Sigma-Aldrich Product Catalog: Entry for this compound (CAS 1096942-27-6).
Elemental Analysis and Characterization of Synthesized Benzofuran Compounds
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists
Introduction: The Benzofuran Scaffold and the "Isomeric Trap"
The benzofuran moiety is a privileged pharmacophore in medicinal chemistry, forming the core of anti-arrhythmic drugs like Amiodarone and natural products like egonol. However, the synthesis of substituted benzofurans—particularly via cyclization strategies like the Rap-Stoermer or Sonogashira coupling—often yields complex mixtures of regioisomers (2-substituted vs. 3-substituted).
This guide addresses a critical gap in the literature: validating the bulk purity and structural identity of these fused heterocycles. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it fails to detect inorganic salts or solvation errors that plague benzofuran synthesis. Here, we objectively compare the "Gold Standard" of Combustion Elemental Analysis (EA) against modern spectroscopic alternatives, providing a self-validating workflow for the rigorous characterization of benzofuran derivatives.
Comparative Landscape: Purity Determination Methods
In drug development, "purity" is a multi-dimensional metric. The following table contrasts the three primary methodologies used to characterize synthesized benzofurans, highlighting why a single method is often insufficient.
Table 1: Performance Comparison of Characterization Methodologies
| Feature | Combustion Analysis (EA) | HRMS (ESI/APCI) | Quantitative NMR (qNMR) |
| Primary Output | Weight % of C, H, N (and S/O) | Exact Mass ( | Molar Purity & Structural Ratio |
| Detection Scope | Bulk Purity (includes water, solvents, inorganic salts) | Molecular Formula (blind to inorganics/solvents) | Organic Impurities (blind to inorganics) |
| Precision Standard | |||
| Sample Requirement | 2–5 mg (Destructive) | < 0.1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Benzofuran Specificity | High (detects trapped Pd/Cu catalysts as mass defects) | Low (Isomers have identical mass) | High (Distinguishes 2- vs 3-substitution) |
| Cost/Throughput | Low Cost / Low Throughput | High Cost / High Throughput | Medium Cost / Medium Throughput |
Expert Insight: Many journals (e.g., J. Med. Chem., J. Org. Chem.) still prefer Combustion Analysis because it is the only method that proves the sample is free of non-combustible impurities (like silica gel or palladium salts from cross-coupling reactions) which frequently contaminate benzofuran solids [1].
Experimental Protocol: Synthesis and Characterization of 2-Phenylbenzofuran
To demonstrate the characterization workflow, we utilize a robust two-step synthesis. This protocol is chosen for its tendency to trap inorganic salts, making it an ideal case study for the necessity of Elemental Analysis.
Step 1: Synthesis Workflow
Reaction: Williamson ether synthesis followed by acid-catalyzed cyclization.[1][2]
-
O-Alkylation: React phenol with
-bromoacetophenone ( , Acetone, reflux 4h) to yield -phenoxyacetophenone. -
Cyclodehydration: Treat the intermediate with Polyphosphoric Acid (PPA) or Eaton’s Reagent at
for 2h. -
Work-up: Quench with ice water, extract with EtOAc, and recrystallize from EtOH.
Step 2: The Characterization Logic Flow
The following diagram illustrates the decision-making process for validating the synthesized compound.
Caption: Logical workflow for benzofuran validation, prioritizing isomer differentiation before bulk purity assessment.
Spectroscopic Differentiation: The "Isomer Problem"
A common failure mode in benzofuran synthesis (especially via Rap-Stoermer) is the formation of the 3-substituted isomer or the persistence of the uncyclized phenolic intermediate. Elemental analysis cannot distinguish these as they are isomers (same formula). You must use NMR.
Table 2: Distinguishing Benzofuran Isomers via 1H NMR (CDCl3)
| Structural Feature | 2-Substituted Benzofuran | 3-Substituted Benzofuran | Uncyclized Intermediate |
| Diagnostic Proton | C3-H (Furan ring proton) | C2-H (Furan ring proton) | -CH2- (Alpha-protons) |
| Chemical Shift ( | 6.90 – 7.10 ppm (Singlet) | 7.40 – 7.60 ppm (Singlet) | 5.20 – 5.50 ppm (Singlet/Doublet) |
| Shielding Logic | Upfield shift due to electron density from the adjacent oxygen being distributed across the C2-C3 bond. | Downfield shift. The C2 position is directly attached to the electronegative oxygen, causing deshirlding [2]. | Distinct aliphatic region signal; lacks aromatic ring current of the furan. |
| 13C NMR Signal | C3 at ~100–105 ppm | C2 at ~140–145 ppm | Carbonyl C=O at ~190 ppm |
Critical Protocol Note: When integrating the NMR spectrum, always set the C3-H (or C2-H) singlet to an integral of 1.0. If the integration of the phenyl ring protons does not match the expected ratio (e.g., 5.0 for a phenyl group), your sample likely contains the other isomer or residual solvent.
Troubleshooting Elemental Analysis Data
When your benzofuran derivative fails the
| Observation | Likely Cause | Corrective Action |
| High %C, Low %H | Incomplete Combustion. Benzofurans are aromatic and stable; they may form graphite in the crucible. | Add |
| Low %C, Low %N | Inorganic Contamination. Silica gel or Pd/Cu salts from coupling reactions are non-combustible. | Filter the final product through a 0.2 |
| High %H | Solvent/Water Trap. Benzofurans are lipophilic but can trap water in the crystal lattice. | Dry sample at |
| Found values match "Calc" for Hemihydrate | Stable Hydrate Formation. | Calculate theoretical values for |
References
-
NIST/NIH. (2022). An International Study Evaluating Elemental Analysis. National Institutes of Health. [Link]
-
RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations.[3][4] Inorganic Chemistry Frontiers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
This guide provides a comprehensive safety and logistical framework for handling 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran , a specialized pharmaceutical intermediate likely used in the synthesis of SGLT2 inhibitors or related benzofuran-derived therapeutics.[1][2]
As a specific Safety Data Sheet (SDS) for this exact intermediate is not widely available in public chemical registries, this protocol is constructed based on Structure-Activity Relationship (SAR) analysis of its precursors (2,3-dihydrobenzofuran and 2-chlorobenzoyl chloride) and standard operating procedures for handling halogenated aromatic ketones.[1][2]
Chemical Profile & Hazard Identification
Compound Identity:
-
Systematic Name: (2-Chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanone[1][2]
-
Molecular Formula: C₁₅H₁₁ClO₂[2]
-
Physical State: Solid (White to off-white powder/crystalline).[1][2]
-
Solubility: Low in water; soluble in organic solvents (DCM, THF, Ethyl Acetate).
Risk Assessment (SAR-Based): Because this compound is a reaction product of a Friedel-Crafts acylation involving 2-chlorobenzoyl chloride (Corrosive, Lachrymator) and 2,3-dihydrobenzofuran (Peroxide former, Irritant), it must be treated as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer .[1][2]
| Hazard Class | GHS Category (Provisional) | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long-lasting effects (due to Cl-aromatic moiety).[1][2] |
Personal Protective Equipment (PPE) Strategy
The PPE selection is critical because the compound is likely handled as a fine powder (dust hazard) or in organic solution (permeation hazard).
A. Respiratory Protection
-
Solid Handling (Weighing/Transfer): Use a NIOSH-approved N95 or P100 particulate respirator if working outside a fume hood (not recommended).[1][2] Inside a fume hood, no respirator is required unless the sash is compromised.
-
Solution Handling: If dissolved in volatile solvents (e.g., Dichloromethane), use a Half-face respirator with Organic Vapor (OV) cartridges if fume hood containment is breached.
B. Dermal Protection (Glove Selection)
Standard latex gloves are insufficient for halogenated aromatic ketones dissolved in organic solvents.[2]
-
Primary Barrier: Nitrile Rubber (minimum 0.11 mm thickness) .[2]
-
Usage: General handling of solid powder.
-
Breakthrough Time: >480 mins for solids; variable for solutions.[2]
-
-
Secondary Barrier (For Solutions/Spills): Silver Shield® (Laminate) or Viton® .[2]
-
Usage: Required when handling concentrated solutions in DCM or THF, as these solvents permeate nitrile rapidly.
-
C. Eye & Face Protection
-
Standard: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for powders that can become airborne.[2]
-
High Risk: Face shield over goggles during reactor loading or scale-up operations (>100g).[1][2]
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]
-
Static Control: Use an anti-static gun or ionizer bar, as benzofuran derivatives can be static-prone, leading to powder scattering.[1][2]
-
Technique:
-
Place the receiving vessel (flask) inside the hood.
-
Tare the balance before opening the chemical container.
-
Use a disposable antistatic spatula.[2]
-
Wipe Down: Wipe the exterior of the container with a damp Kimwipe (solvent-dampened) before removing it from the hood to prevent tracking dust into the lab.
-
Protocol B: Reaction Setup (Synthesis Context)
-
Solvent Choice: If using this intermediate in further synthesis (e.g., Grignard addition or reduction), ensure solvents are anhydrous.
-
Temperature: Benzoyl derivatives are generally stable, but avoid excessive heat (>150°C) without inert atmosphere (Nitrogen/Argon) to prevent oxidation of the dihydrobenzofuran ring.
-
Quenching: If this was just synthesized using AlCl₃ (Friedel-Crafts), quench the reaction slowly on ice before isolation to neutralize residual HCl gas.[2]
Visualization: PPE & Safety Logic
The following diagram outlines the decision logic for PPE selection based on the state of the matter.
Caption: Decision matrix for selecting appropriate PPE based on the physical state of the chemical.
Emergency & Disposal Procedures
Spill Response
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don Silver Shield gloves, goggles, and a respirator (if powder is airborne).
-
Contain:
-
Solid: Cover with a damp paper towel to prevent dust generation, then scoop into a waste container.
-
Liquid: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if the solvent is flammable.
-
-
Decontaminate: Scrub the surface with a soap/water solution, followed by an ethanol wipe.
Disposal Strategy
-
Waste Stream: Classify as "Halogenated Organic Solvent Waste" (if in solution) or "Hazardous Solid Waste (Toxic)" .[2]
-
Do Not: Do not dispose of down the drain. The chlorobenzoyl moiety is persistent and toxic to aquatic life.
-
Labeling: Clearly label the waste container with the full chemical name and "Suspected Irritant/Aquatic Toxin".
References
-
PubChem. (2024).[2][3] Compound Summary: 5-Chlorobenzofuran-2(3H)-one (Structural Analog).[1][2] National Library of Medicine. Available at: [Link]
-
ResearchGate. (2020).[2] Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones.[1][2][4][5] (Provides physical property data for similar benzoyl derivatives). Available at: [Link]
Sources
- 1. CA1310639C - .alpha.-AMINOACETOPHENONES AS PHOTOINITIATORS - Google Patents [patents.google.com]
- 2. 2,3-Dihydrobenzofuran-5-Carboxylic Acid|CAS 76429-73-7 [rlavie.com]
- 3. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
